Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate
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Overview
Description
Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate is a complex organic compound featuring multiple functional groups, including silyl ethers and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . The reaction conditions often include room temperature and anhydrous solvents to ensure high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimized reaction conditions, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether groups can be cleaved under acidic conditions to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Acidic conditions (e.g., acetic acid/water mixture)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of free hydroxyl groups
Scientific Research Applications
Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds, including natural products and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The silyl ether groups can also play a role in protecting reactive sites during chemical transformations, ensuring selective reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyldimethylsilyl ethers
Uniqueness
Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate is unique due to its combination of functional groups, which provide versatility in chemical reactions and potential applications. The presence of silyl ether groups offers stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C25H46O5Si2 |
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Molecular Weight |
482.8 g/mol |
IUPAC Name |
ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate |
InChI |
InChI=1S/C25H46O5Si2/c1-12-28-23(27)16-14-20(26)17-19-13-15-21(29-31(8,9)24(2,3)4)22(18-19)30-32(10,11)25(5,6)7/h13,15,18,20,26H,12,14,16-17H2,1-11H3 |
InChI Key |
XDHLIGLHBSYULY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
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